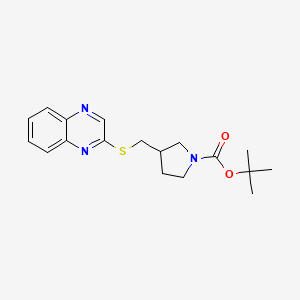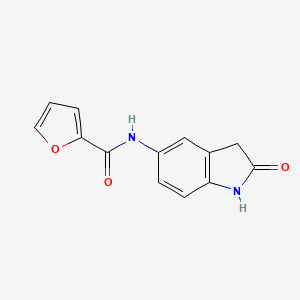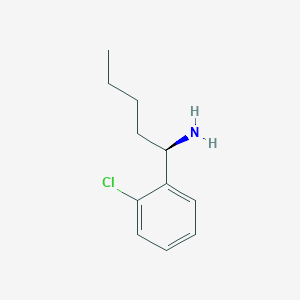
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexylamino group, a methylthio group, and a pyrimidinemethanol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol typically involves the reaction of cyclohexylamine with a suitable pyrimidine derivative. One common method involves the use of 2-chloro-5-methylthiopyrimidine as a starting material. The reaction proceeds through nucleophilic substitution, where cyclohexylamine displaces the chlorine atom, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the pyrimidine ring or the cyclohexylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)benzaldehyde: A related compound with a methylthio group, used in the synthesis of pharmaceutical and biologically active compounds.
Poly(3,4-ethylenedioxythiophene): A compound with similar sulfur-containing groups, used in electronic materials.
Uniqueness
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is unique due to the combination of its cyclohexylamino and methylthio groups attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H19N3OS |
|---|---|
Peso molecular |
253.37 g/mol |
Nombre IUPAC |
[4-(cyclohexylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H19N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3,(H,13,14,15) |
Clave InChI |
JWKZOJHMOOCSRM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)NC2CCCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)




![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)


